methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.426. The purity is usually 95%.
BenchChem offers high-quality methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Triazole motifs, including the compound , exhibit excellent anticorrosion properties. Researchers have investigated their potential as inhibitors for metal corrosion in various environments .
- Amino-triazole hybrid structures, such as the one described, possess chelating properties. These molecules can form stable complexes with metal ions, which find applications in analytical chemistry, environmental remediation, and metal extraction .
- Amino-triazole derivatives have demonstrated antibacterial properties. The compound’s structure may contribute to inhibiting bacterial growth or disrupting bacterial membranes .
- The compound’s triazole ring system could potentially interact with enzymes. Researchers have studied similar structures for their inhibitory effects on enzymes involved in diseases like Alzheimer’s (e.g., BACE1) and cancer .
- Amino methylene-triazole rings are associated with pharmacological activities. While specific studies on this compound are limited, related structures have shown promise as anticancer, anti-TB, and anti-inflammatory agents .
- The compound’s unique structure suggests potential drug-like interactions. Computational studies or experimental assays could explore its binding affinity to specific drug targets .
Anticorrosion Properties
Chelating Agents
Antibacterial Activity
Enzyme Inhibition
Pharmacological Activities
Drug-Like Interactions
Mechanism of Action
Target of Action
Similar compounds containing imidazole and pyrrole moieties have been reported to show a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it is likely that multiple biochemical pathways could be affected .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 2-[(1-benzyl-5-pyrrol-1-yltriazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-30-22(29)17-11-5-6-12-18(17)23-20(28)19-21(26-13-7-8-14-26)27(25-24-19)15-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSAMVJMMLUKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate |
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